
Methyl 2-bromo-3,5-bisnitrophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3,5-bisnitrophenylcarbamate (MBBNC) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBBNC is a nitrophenylcarbamate derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Applications De Recherche Scientifique
Methyl 2-bromo-3,5-bisnitrophenylcarbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of these enzymes.
In addition to its use as a PTP inhibitor, this compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential chemotherapeutic agent. Finally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3,5-bisnitrophenylcarbamate varies depending on its target. As a PTP inhibitor, this compound binds to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. As an anti-tumor agent, this compound induces cell cycle arrest and apoptosis in cancer cells. As an anti-microbial agent, this compound disrupts the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, reduces the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and disrupts the membrane integrity of bacterial and fungal cells. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-bromo-3,5-bisnitrophenylcarbamate is its selectivity for certain PTPs. This makes it a valuable tool for studying the function of these enzymes. Additionally, this compound exhibits a range of biological activities, making it a potential treatment for a variety of diseases. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines, and in vivo studies have shown that high doses of this compound can lead to liver damage.
Orientations Futures
There are several future directions for the study of Methyl 2-bromo-3,5-bisnitrophenylcarbamate. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the identification of new targets for this compound, such as other enzymes involved in cellular signaling pathways. Finally, the potential clinical applications of this compound, such as its use as a chemotherapeutic agent or anti-inflammatory treatment, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its selectivity for certain enzymes and its range of biological activities. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities. This compound has been studied for its potential applications as a tool for studying protein tyrosine phosphatases, as well as its anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound varies depending on its target, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity warrants further investigation. Finally, there are several future directions for the study of this compound, including the development of analogs with improved selectivity and potency, the identification of new targets, and the potential clinical applications of this compound.
Méthodes De Synthèse
The synthesis of Methyl 2-bromo-3,5-bisnitrophenylcarbamate involves the reaction of 2-bromo-3,5-dinitrophenol with methyl isocyanate in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
Formule moléculaire |
C8H6BrN3O6 |
|---|---|
Poids moléculaire |
320.05 g/mol |
Nom IUPAC |
methyl N-(2-bromo-3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C8H6BrN3O6/c1-18-8(13)10-5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13) |
Clé InChI |
YVPUMXANYVNANK-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



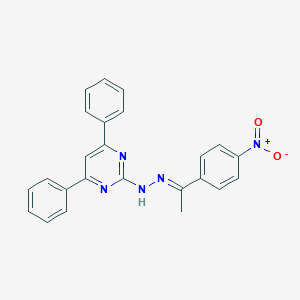

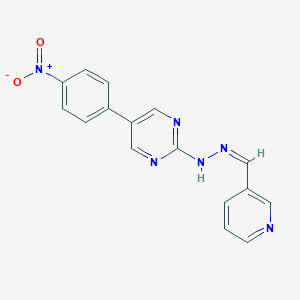
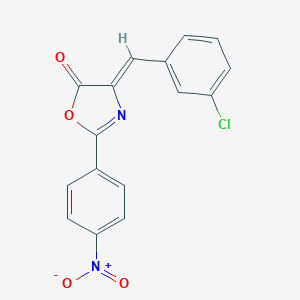

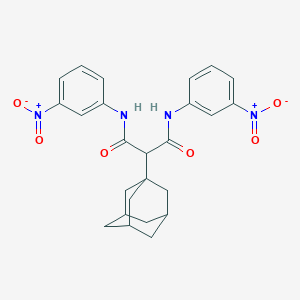
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
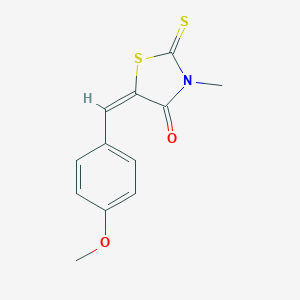
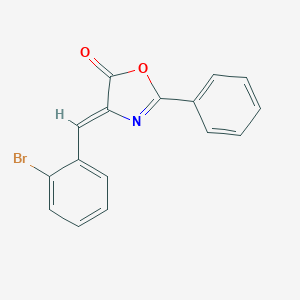
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


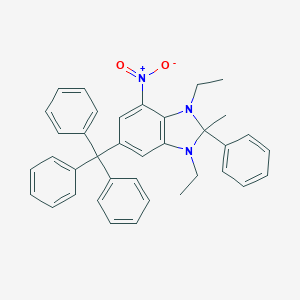
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)